![molecular formula C5H12N2 B13327595 Rel-(3R,4S)-4-methylpyrrolidin-3-amine](/img/structure/B13327595.png)
Rel-(3R,4S)-4-methylpyrrolidin-3-amine
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Overview
Description
Rel-(3R,4S)-4-methylpyrrolidin-3-amine is a chiral amine compound characterized by its pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-methylpyrrolidin-3-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-methylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for nucleophilic substitution often involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinones, while substitution reactions can produce a wide range of functionalized pyrrolidines.
Scientific Research Applications
Rel-(3R,4S)-4-methylpyrrolidin-3-amine has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Rel-(3R,4S)-4-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler analog without the methyl substitution.
Prolinol: A hydroxylated derivative with different stereochemistry.
Pyrrolizines: Compounds with an additional fused ring structure.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can significantly influence its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique stereochemistry and reactivity make it a valuable building block in organic synthesis, a useful ligand in asymmetric catalysis, and a promising intermediate in pharmaceutical development. Further research into its properties and applications will continue to uncover new and exciting possibilities for this compound.
Properties
Molecular Formula |
C5H12N2 |
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Molecular Weight |
100.16 g/mol |
IUPAC Name |
(3R,4S)-4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m0/s1 |
InChI Key |
SLTMFXXAJKCIPQ-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1N |
Canonical SMILES |
CC1CNCC1N |
Origin of Product |
United States |
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